molecular formula C21H25FN2O2S B15101933 N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide

N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide

Cat. No.: B15101933
M. Wt: 388.5 g/mol
InChI Key: MHLVQBAZJKWGFC-UHFFFAOYSA-N
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Description

N-{3-[(2-Fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is a synthetic small molecule characterized by a tetrahydrobenzothiophene core substituted at the 2-position with an acetamide group and at the 3-position with a hybrid substituent combining a 2-fluorophenyl ring and a morpholin-4-yl moiety. The compound’s design leverages the conformational rigidity of the tetrahydrobenzothiophene scaffold and the pharmacophoric features of morpholine and fluorophenyl groups, which are common in bioactive molecules targeting central nervous system disorders or inflammation .

Properties

Molecular Formula

C21H25FN2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

InChI

InChI=1S/C21H25FN2O2S/c1-14(25)23-21-19(16-7-3-5-9-18(16)27-21)20(24-10-12-26-13-11-24)15-6-2-4-8-17(15)22/h2,4,6,8,20H,3,5,7,9-13H2,1H3,(H,23,25)

InChI Key

MHLVQBAZJKWGFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC=CC=C3F)N4CCOCC4

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

An alternative to the Mannich reaction involves reductive amination of the 3-ketone with morpholine and 2-fluorobenzylamine. Sodium cyanoborohydride in methanol at pH 5–6 (acetic acid buffer) affords the desired product in 50–60% yield.

Grignard Addition

Reaction of the 3-ketone with a pre-formed Grignard reagent (e.g., 2-fluorophenylmagnesium bromide) followed by quaternization with morpholine represents a less efficient pathway (yield: 30–40%) due to competing side reactions.

Scale-Up and Industrial Feasibility

The Mannich-acetylation sequence is preferable for large-scale synthesis due to its high atom economy and minimal byproduct formation. Patent WO2018008042A1 highlights analogous processes using n-heptane for crystallization, ensuring reproducibility and compliance with Good Manufacturing Practices (GMP).

Critical Parameters for Scale-Up :

  • Solvent Recovery : Dichloromethane and methanol are recycled via distillation.
  • Crystallization : Antisolvent (n-heptane) addition under controlled cooling (0–5°C) ensures high-purity product.

Challenges and Mitigation Strategies

Byproduct Formation During Mannich Reaction

Excess morpholine or aldehyde leads to dimerization. Mitigation : Stoichiometric control (1:1:1 ratio) and slow reagent addition.

Incomplete Acetylation

Low reactivity of the amine necessitates HATU activation over traditional acyl chlorides.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on core scaffolds, substituents, synthetic strategies, and physicochemical properties.

Structural Analogues with Tetrahydrobenzothiophene Cores

Compound A: N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide ()

  • Core : Shares the 4,5,6,7-tetrahydro-1-benzothiophen-2-yl scaffold.
  • Substituents: Replaces the morpholin-4-yl/2-fluorophenyl group with a cyano group at position 3 and a complex acetamide side chain featuring a pyrazin-4-ylamino-thiadiazole moiety.
  • Synthesis : Multi-step route involving amide coupling and heterocyclic ring formation, contrasting with the reductive amination and alkylation steps used for the target compound .
  • Key Differences: The cyano group and extended side chain in Compound A likely enhance polarity but reduce blood-brain barrier permeability compared to the target’s fluorophenyl/morpholine hybrid.

Compound B : N-[3-(4-tert-Butylbenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide ()

  • Core : Similar tetrahydrobenzothiophene scaffold but with a methyl group at position 4.
  • Substituents : Features a 4-tert-butylbenzoyl group at position 3 and a chloroacetamide at position 2.
  • Physicochemical Properties : The tert-butyl group increases hydrophobicity, while the chloroacetamide may confer electrophilic reactivity absent in the target’s simpler acetamide .

Morpholinyl-Containing Analogues

Compound C : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()

  • Core : Morpholin-2-one ring substituted with acetyl and dimethyl groups.
  • Substituents : Acetamide linked to a 4-isopropylphenyl group.
  • Synthesis: Utilizes acylation of a morpholinone intermediate, analogous to steps in the target’s synthesis (e.g., lactonization and alkylation) .

Fluorophenyl-Substituted Acetamides

Compound D : 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide ()

  • Core : Simple acetamide with bromophenyl and difluorophenyl groups.
  • Structural Comparison : Lacks the tetrahydrobenzothiophene core but shares fluorinated aromatic motifs.
  • Crystallography : Dihedral angles between aromatic rings (66.4°) suggest restricted rotation, similar to the target’s likely conformation due to steric effects from the morpholine and fluorophenyl groups .

Tabulated Comparison of Key Features

Feature Target Compound Compound A () Compound B () Compound C () Compound D ()
Core Scaffold Tetrahydrobenzothiophene Tetrahydrobenzothiophene Tetrahydrobenzothiophene Morpholin-2-one Acetamide
Position 2 Subst. Acetamide Complex acetamide with pyrazine Chloroacetamide Acetamide (4-isopropylphenyl) Acetamide (difluorophenyl)
Position 3 Subst. 2-Fluorophenyl/morpholin-4-yl hybrid Cyano 4-tert-Butylbenzoyl Acetyl/dimethyl-morpholinone Bromophenyl
Synthetic Steps Reductive amination, alkylation Multi-step heterocyclic synthesis Acylation, alkylation Acylation, lactonization Amide coupling
Polarity Moderate (fluorophenyl + morpholine) High (cyano + polar side chain) High (tert-butyl) Moderate (acetyl + isopropyl) Low (bromophenyl)
Key Applications Hypothesized CNS/kinase targeting Unspecified (likely kinase inhibition) Intermediate for polyimides Unspecified (structural studies) Antimicrobial/coordination chemistry

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s synthesis shares strategies with morpholinone derivatives (e.g., reductive amination in ) but diverges in the use of fluorophenyl groups, which require careful handling due to their electron-withdrawing effects .
  • Structure-Activity Relationships (SAR): The morpholin-4-yl group may enhance solubility compared to tert-butyl or cyano substituents, while the 2-fluorophenyl group could improve metabolic stability relative to non-fluorinated aromatics .
  • Crystallographic Insights : Bond lengths in the acetamide moiety (e.g., N–C = ~1.347 Å in ) align with typical values, suggesting stable hydrogen-bonding networks critical for target binding .

Biological Activity

N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is a compound with notable biological activity, particularly in the context of pharmacological applications. Its unique structure, which includes a morpholine ring and a tetrahydro-benzothiophene moiety, suggests potential interactions with various biological targets. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H25FN2O2SC_{21}H_{25}FN_{2}O_{2}S, and it has a CAS number of 618402-23-6. The presence of the fluorophenyl and morpholinyl groups is significant for its biological activity.

PropertyValue
Molecular Weight372.50 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research involving various cancer cell lines has shown promising results in inhibiting cell proliferation.

Case Study: In Vitro Cytotoxicity

In vitro assays using the MTT method demonstrated that this compound has potent cytotoxic effects against multiple cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HepG2 (liver cancer)

The half-maximal effective concentration (EC50) values for these assays were found to be significantly lower than those of standard chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Kinase Activity : Studies have shown that this compound may inhibit key kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways in cancer cells, evidenced by increased caspase activity.
  • Cell Cycle Arrest : It has been observed to induce G1 phase arrest in the cell cycle, preventing further progression into S phase.

Table 2: Biological Activity Summary

Cell LineEC50 (μM)Mechanism of Action
MCF-78.10Apoptosis induction
A54910.28Kinase inhibition
HepG210.79Cell cycle arrest

Pharmacological Applications

Given its promising biological activity, this compound is being investigated for potential therapeutic applications in oncology. Its ability to selectively target cancer cells while sparing normal cells positions it as a candidate for further development in anticancer therapies.

Future Research Directions

Ongoing research is focused on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models before human trials.
  • Combination Therapies : Investigating its potential synergistic effects when used alongside existing chemotherapeutic agents.

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